molecular formula C12H13NO4 B5039349 Methyl 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate CAS No. 133748-30-8

Methyl 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B5039349
CAS No.: 133748-30-8
M. Wt: 235.24 g/mol
InChI Key: LNCZWDCYTJRWGX-UHFFFAOYSA-N
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Description

Methyl 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate is an organic compound with a complex structure that includes a pyrrolidine ring, a hydroxyphenyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate typically involves the reaction of 4-hydroxybenzaldehyde with an appropriate pyrrolidine derivative under specific conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction, followed by esterification to introduce the methyl ester group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrrolidine ring and ester group make it a versatile compound for various applications .

Properties

IUPAC Name

methyl 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-17-12(16)8-6-11(15)13(7-8)9-2-4-10(14)5-3-9/h2-5,8,14H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCZWDCYTJRWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387195
Record name methyl 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133748-30-8
Record name methyl 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A catalytic amount of concentrated sulfuric acid is added to a solution of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid a50 (3.7 g, 16.7 mmol, 1 eq) in methanol (100 ml) and the mixture is heated at reflux overnight. The solvent is then removed under vacuum, and the residue is dissolved into ethyl acetate. The organic layer is washed with a saturated solution of aqueous sodium hydrogenocarbonate, dried over magnesium sulfate and concentrated under vacuum to afford 3.5 g of methyl 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate a51.
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Synthesis routes and methods II

Procedure details

The crude (RS)-1-(4-hydroxyphenyl)-5-oxo-pyrrolidine-3-carboxylic acid was dissolved in a mixture of 5000 ml of methanol, 24 ml of concentrated sulfuric acid and 400 ml of 2,2-dimethoxypropane and stirred under reflux for 2 h. The reaction solution was reduced to half of its volume by distillation, then transferred into a 20 l vessel. Under stirring at 40° C., a mixture of 2500 ml of water/ice (1:1) was added. Crystallisation started immediately, and, thereupon, the fine white crystals were collected on a filter funnel. They were washed with a total of 2000 ml of cold water until the filtrate was neutral. The product was dried under reduced pressure to yield 980 g (84% of theory, 2 steps) of (RS)-1-(4-hydroxyphenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester as a white solid; MS: m/e=234 (M+H)+.
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Synthesis routes and methods III

Procedure details

213.5 mmol of (RS)-1-(4-hydroxyphenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester (98% HPLC) was suspended in 500 ml cyclohexane under moderate stirring. 2.0 l of 3 mM potassium phosphate buffer pH 6.0, containing 0.1 M sodium chloride and 50 mM magnesium sulfate, was added, and the resulting emulsion/suspension was re-adjusted to pH 6.0, and the temperature set to 30° C. Hydrolysis was started by the addition of 201 mg of cholesterase from Candida cylindracea (Roche Applied Science, Industrial Products, Enzyme Projects, Sandhofer Str. 116, D-68305 Mannheim, Germany, order number 10129046103, hereinafter: Enzyme) and the pH kept constant at 6.0 by the controlled addition of 0.1 N NaOH solution (pH-stat) under moderate stirring. After a total consumption of 1016 ml of titrating agent (overnight; 48.6% conversion) the reaction mixture was extracted with 3.5 l and 2×2.5 l dichloromethane (turbid phases in the beginning), and subsequently with 3.5 l ethyl acetate (org. phase discarded). The combined dichloromethane phases were dried over sodium sulfate, evaporated and dried under HV to give 22.5 g (95.6 mmol; 44.8%) of (R)-1-(4-hydroxyphenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester as white crystals. Analytics: HPLC: >99%. Enantiomeric excess: 96.3% (Chiralpak AD, 250×4.6 mm; 70% hexane+10% 0.1% TFA in hexane+20% ethanol; 1 ml/min; DAD: sig=210.8 nm, ref=360.1 nm; sample application: 0.5 μl of 2 mg/ml 1% TFA in EtOH). [δ]D=−27.7° (c=1.02; EtOH). EI-MS: m/e=235.1 (M; 67), 122.0 (100). 1H-NMR (400 MHz; CDCl3): 2.89 (ddd, 2H, —CHaHb—), 3.37 (m, 1H, —CHCOO), 3.78 (s, 3H, COOCH3), 4.03 (ddd, 2H, C(O)NCHaHb), 6.08 (s, 1H, Ph-OH), 6.77, 7.30 (AA′XX′, 2×2H, C6H4).
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Synthesis routes and methods IV

Procedure details

In an analogous manner to that described in Example 1 b), the (RS)-1-(4-hydroxyphenyl)-5-oxo-pyrrolidine-3-carboxylic acid ethyl ester was obtained by reaction of the crude (RS)-1-(4-hydroxyphenyl)-5-oxo-pyrrolidine-3-carboxylic acid with ethanol as a white solid; MS: m/e=248 (M−H)+.
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Synthesis routes and methods V

Procedure details

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